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Application Notes: Enzymatic Synthesis of Cinnamic Acid from L-Phenylalanine

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Compound of Interest		
Compound Name:	Cinnamic Acid	
Cat. No.:	B10753923	Get Quote

Introduction

The enzymatic synthesis of **cinnamic acid** from L-phenylalanine is a biocatalytic process with significant applications in the pharmaceutical, food, and cosmetic industries. This reaction is primarily catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which facilitates the non-oxidative deamination of L-phenylalanine to yield trans-**cinnamic acid** and ammonia.[1][2][3] PAL is a highly specific and efficient enzyme found in plants, fungi, and some bacteria, where it serves as a key enzyme in the phenylpropanoid pathway for the biosynthesis of various secondary metabolites.[1][2] The enzymatic route offers a green and sustainable alternative to chemical synthesis, proceeding under mild reaction conditions with high stereoand regioselectivity, thus minimizing byproduct formation.

Principle of the Reaction

The core of this biocatalytic process is the deamination of L-phenylalanine, where the amino group is eliminated from the substrate to form a double bond, resulting in the formation of trans-**cinnamic acid**. The reaction can be summarized as follows:

L-phenylalanine → trans-Cinnamic acid + Ammonia

This biotransformation is attractive for industrial applications due to its high atom economy and the production of a high-value product from a readily available amino acid.

Experimental Protocols



This section provides detailed protocols for the enzymatic synthesis of **cinnamic acid** from L-phenylalanine, including enzyme activity assays, the synthesis reaction, and product quantification.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is designed to determine the activity of the PAL enzyme before its use in the synthesis of **cinnamic acid**.

Materials:

- PAL enzyme solution (from various sources such as Rhodotorula glutinis or recombinant E. coli)
- L-phenylalanine
- Tris-HCl buffer (50 mM, pH 8.5)
- 6N HCI
- UV-Vis Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 12.1 mM Lphenylalanine.
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a known amount of the PAL enzyme solution to the mixture.
- Incubate the reaction at 37°C for 30 minutes.
- Terminate the reaction by adding 100 μL of 6N HCl.
- Measure the formation of trans-cinnamic acid by monitoring the absorbance at 290 nm using a UV-Vis spectrophotometer.



 One unit (U) of PAL activity is defined as the amount of enzyme that produces one micromole of trans-cinnamic acid per minute under the specified conditions.

Enzymatic Synthesis of Cinnamic Acid

This protocol describes the batch synthesis of **cinnamic acid** using whole cells or purified PAL enzyme.

Materials:

- PAL enzyme (purified or as whole-cell biocatalyst)
- L-phenylalanine
- Ammonium hydroxide buffer (5 M, pH 10)
- Reaction vessel (e.g., shaker flask)
- Incubator shaker

Procedure:

- Prepare a solution of L-phenylalanine in 5 M ammonium hydroxide buffer (pH 10). The concentration of L-phenylalanine can be optimized, with starting concentrations often in the range of 10-100 mM.
- Add the PAL enzyme or whole-cell biocatalyst to the substrate solution. The optimal enzyme loading should be determined experimentally.
- Incubate the reaction mixture at 30°C with agitation (e.g., 500 rpm) for 24 hours.
- Monitor the progress of the reaction by taking samples at regular intervals for analysis by HPLC.
- Upon completion, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 2. This will precipitate the **cinnamic acid**.



 The precipitated cinnamic acid can be recovered by centrifugation or filtration, followed by washing and drying.

Quantification of Cinnamic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical method for quantifying the concentration of **cinnamic acid** in the reaction mixture.

Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Glacial acetic acid
- Water (HPLC grade)
- C18 HPLC column
- HPLC system with UV detector

Procedure:

- Prepare the mobile phase consisting of a mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., 10:22:70, v/v/v).
- Centrifuge the reaction samples to remove any solids.
- Filter the supernatant through a 0.22 μm syringe filter before injection into the HPLC system.
- Inject the sample onto a C18 column.
- Elute the components isocratically with the prepared mobile phase at a flow rate of 0.8-1.5 mL/min.
- Detect cinnamic acid using a UV detector at a wavelength of 276 nm or 292 nm.



 Quantify the concentration of cinnamic acid by comparing the peak area to a standard curve prepared with known concentrations of cinnamic acid.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of **cinnamic acid**.

Table 1: Reaction Conditions for Cinnamic Acid Production

Enzyme Source	Substrate	рН	Temperat ure (°C)	Reaction Time (h)	Product Concentr ation (mg/L)	Referenc e
Streptomyc es lividans (expressin g PAL)	Glucose (as carbon source for in-vivo synthesis)	-	-	96	210	
Streptomyc es lividans (expressin g PAL)	Glycerol (as carbon source for in-vivo synthesis)	-	-	-	450	
Streptomyc es lividans (expressin g PAL)	Raw starch (as carbon source for in-vivo synthesis)	-	-	-	460	-
Recombina nt Zea mays PAL (ZmPAL2)	L- phenylalani ne	-	55 (optimal)	-	5000	_

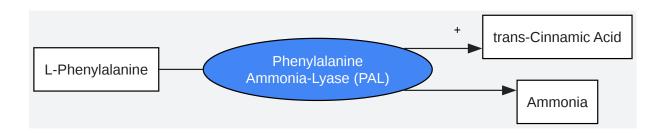
Table 2: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Different Sources



Enzyme Source	Substrate	K_m (mM)	Reference
Rhodotorula glutinis	L-phenylalanine	1.35	_
Trichosporum cutaneum	L-phenylalanine	0.10	
Streptomyces maritimus	L-phenylalanine	23	
Spirulina platensis	L-phenylalanine	1.5	_

Visualizations

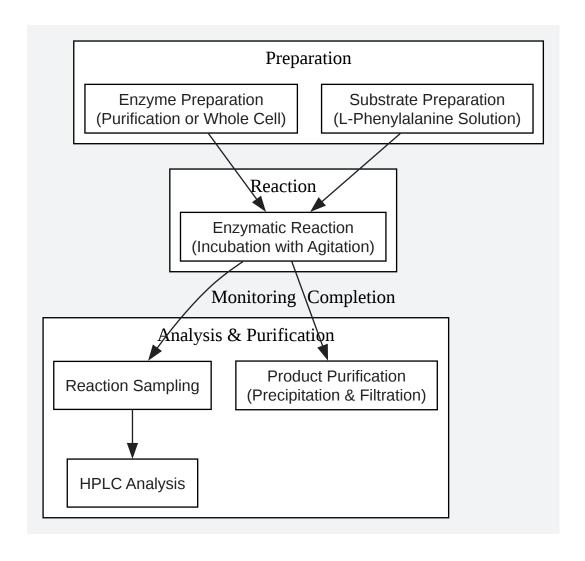
The following diagrams illustrate the enzymatic reaction and the experimental workflow.



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Caption: Enzymatic conversion of L-phenylalanine to trans-**cinnamic acid** and ammonia catalyzed by Phenylalanine Ammonia-Lyase (PAL).





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Caption: A typical experimental workflow for the enzymatic synthesis and analysis of **cinnamic** acid.

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References

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